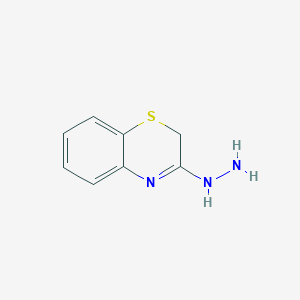

![molecular formula C9H10N4O B12107742 [3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B12107742.png)

[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[3-(3-aminophényl)-1H-1,2,4-triazol-5-yl]méthanol: est un composé hétérocyclique contenant un cycle triazole et un groupe aminophényle. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines tels que les produits pharmaceutiques, les produits agrochimiques et la science des matériaux. La présence du cycle triazole confère des propriétés chimiques uniques, ce qui en fait un échafaudage précieux dans la découverte et le développement de médicaments.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de [3-(3-aminophényl)-1H-1,2,4-triazol-5-yl]méthanol implique généralement la formation du cycle triazole suivie de l'introduction du groupe aminophényle. Une méthode courante est la cyclisation de dérivés d'hydrazine avec des aldéhydes ou des cétones appropriés en conditions acides ou basiques. Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que l'éthanol ou l'acide acétique et de catalyseurs tels que l'acide sulfurique ou l'hydroxyde de sodium .

Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse en plusieurs étapes, à partir de précurseurs facilement disponibles. Le procédé peut inclure des étapes telles que la nitration, la réduction et la cyclisation, suivies de techniques de purification telles que la recristallisation ou la chromatographie pour obtenir le produit final à haute pureté .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le composé peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation d'oxydes ou d'hydroxydes correspondants.

Réduction: Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, ce qui conduit à la formation de dérivés réduits.

Réactifs et conditions courantes:

Oxydation: Peroxyde d'hydrogène, permanganate de potassium ; conditions acides ou basiques.

Réduction: Borohydrure de sodium, hydrure d'aluminium et de lithium ; généralement dans des solvants anhydres.

Substitution: Halogènes, acide nitrique, acide sulfurique ; souvent en présence de catalyseurs ou dans des conditions de température contrôlée.

Produits majeurs: Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des composés substitués avec divers groupes fonctionnels introduits aux positions du cycle aminophényle ou du triazole .

Applications de la recherche scientifique

Chimie: En chimie, [3-(3-aminophényl)-1H-1,2,4-triazol-5-yl]méthanol est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet la création de bibliothèques chimiques diverses pour le criblage dans la découverte de médicaments .

Biologie: Le composé a montré un potentiel dans des études biologiques, en particulier dans le développement d'inhibiteurs enzymatiques et de modulateurs de récepteurs. Sa capacité à interagir avec des cibles biologiques en fait un outil précieux dans la recherche biochimique .

Médecine: En médecine, ce composé est exploré pour ses propriétés thérapeutiques potentielles, notamment des activités antimicrobiennes, antifongiques et anticancéreuses. Son cycle triazole est un motif commun dans de nombreux agents pharmaceutiques, contribuant à son activité biologique .

Industrie: Dans le secteur industriel, [3-(3-aminophényl)-1H-1,2,4-triazol-5-yl]méthanol est utilisé dans la production de produits agrochimiques, de colorants et de matériaux aux propriétés spécifiques. Sa polyvalence en fait un composant précieux dans diverses applications industrielles .

Mécanisme d'action

Le mécanisme d'action de [3-(3-aminophényl)-1H-1,2,4-triazol-5-yl]méthanol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle triazole peut former des liaisons hydrogène et des interactions dipolaires avec les récepteurs biologiques, ce qui conduit à une modulation de leur activité. Cette interaction peut entraîner l'inhibition ou l'activation de voies enzymatiques, contribuant à ses effets thérapeutiques .

Applications De Recherche Scientifique

Chemistry: In chemistry, [3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical research .

Medicine: In medicine, this compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its triazole ring is a common motif in many pharmaceutical agents, contributing to its biological activity .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility makes it a valuable component in various industrial applications .

Mécanisme D'action

The mechanism of action of [3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to modulation of their activity. This interaction can result in inhibition or activation of enzymatic pathways, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Composés similaires:

- [3-(4-aminophényl)-1H-1,2,4-triazol-5-yl]méthanol

- [3-(3-aminophényl)-1H-1,2,3-triazol-5-yl]méthanol

- [3-(3-aminophényl)-1H-1,2,4-triazol-5-yl]éthanol

Unicité: Par rapport aux composés similaires, [3-(3-aminophényl)-1H-1,2,4-triazol-5-yl]méthanol présente des propriétés uniques en raison du positionnement spécifique du groupe aminophényle et du cycle triazole. Cette configuration permet des interactions distinctes avec les cibles biologiques, améliorant son potentiel en tant qu'agent thérapeutique. De plus, sa réactivité chimique et sa stabilité en font un composé polyvalent pour diverses applications .

Propriétés

Formule moléculaire |

C9H10N4O |

|---|---|

Poids moléculaire |

190.20 g/mol |

Nom IUPAC |

[3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl]methanol |

InChI |

InChI=1S/C9H10N4O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-4,14H,5,10H2,(H,11,12,13) |

Clé InChI |

NJURTDMUASRSSL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)N)C2=NNC(=N2)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

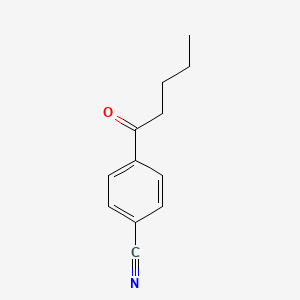

![4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12107664.png)

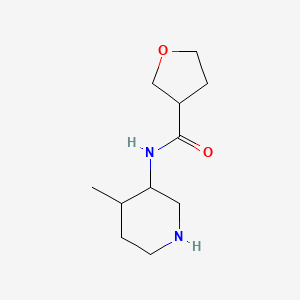

![2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-](/img/structure/B12107678.png)

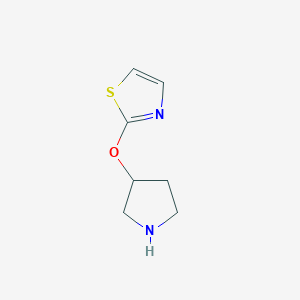

![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)

![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)

![2-[2-(Phenylmethoxycarbonylamino)propanoylamino]pentanedioic acid](/img/structure/B12107744.png)